molecular formula C7H14ClN3 B8180337 1-[1-(propan-2-yl)-1H-imidazol-2-yl]methanamine hydrochloride

1-[1-(propan-2-yl)-1H-imidazol-2-yl]methanamine hydrochloride

Cat. No.: B8180337
M. Wt: 175.66 g/mol
InChI Key: SDMDKRKTUBCISI-UHFFFAOYSA-N
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Description

1-[1-(Propan-2-yl)-1H-imidazol-2-yl]methanamine hydrochloride is a substituted imidazole derivative featuring an isopropyl group at the N1 position of the imidazole ring and a methanamine moiety at the C2 position, with the amine group protonated as a hydrochloride salt. Its molecular formula is C7H14ClN3 (base: C7H13N3), and its molecular weight is 193.60 g/mol (as dihydrochloride, per ). The isopropyl substituent enhances lipophilicity, which may influence bioavailability and receptor-binding kinetics compared to simpler imidazole derivatives .

Properties

IUPAC Name

(1-propan-2-ylimidazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-6(2)10-4-3-9-7(10)5-8;/h3-4,6H,5,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMDKRKTUBCISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53332-68-6
Record name 1H-Imidazole-2-methanamine, 1-(1-methylethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53332-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(propan-2-yl)-1H-imidazol-2-yl]methanamine hydrochloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-(propan-2-yl)-1H-imidazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(propan-2-yl)-1H-imidazol-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

1-[1-(propan-2-yl)-1H-imidazol-2-yl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(propan-2-yl)-1H-imidazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula (Base) Molecular Weight (g/mol) Key Features
This compound N1: isopropyl; C2: methanamine C7H13N3 193.60 (dihydrochloride) High lipophilicity; potential adenosine receptor ligand
[1H-Imidazol-2-yl]methanamine hydrochloride () N1: H; C2: methanamine C4H7ClN3 132.58 Simplest analogue; lower lipophilicity; used in intermediate synthesis
1-(1-Benzyl-1H-imidazol-2-yl)methanamine () N1: benzyl; C2: methanamine C11H13N3 187.25 Aromatic benzyl group enhances π-π stacking; may improve CNS penetration
1-[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride () N1: 3-methoxybenzyl; C4: methanamine C12H15N3O·HCl 253.73 Methoxy group increases polarity; alters metabolic stability
2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine hydrochloride () C5: imidazole; branched methyl group C7H14ClN3 175.66 Steric hindrance from methyl group may reduce receptor affinity

Physicochemical Properties

  • Lipophilicity : The isopropyl group in the target compound increases logP compared to unsubstituted or polar analogues (e.g., methoxybenzyl derivative in ).
  • Solubility : Hydrochloride salts generally enhance water solubility; however, bulky substituents like benzyl or isopropyl reduce aqueous solubility .

Biological Activity

1-[1-(propan-2-yl)-1H-imidazol-2-yl]methanamine hydrochloride, also known as BB35-3621, is a compound characterized by a unique imidazole structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C7H13N3
  • Molecular Weight : 139.2 g/mol
  • CAS Number : 1779125-59-5
  • Chemical Structure :
CC C n1cncc1CN\text{CC C n1cncc1CN}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole ring is known for its role in mediating interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is significant given the rising concern over antibiotic resistance.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Streptococcus pyogenes100 µg/mL
  • Cytotoxicity : In vitro studies have shown that the compound may induce cytotoxic effects in certain cancer cell lines. For example, it has been observed to inhibit cell proliferation in human colon cancer cell lines at concentrations above 15 µM.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results demonstrated significant bactericidal activity against common nosocomial pathogens, suggesting its potential utility as an antimicrobial agent .

Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation, the compound was tested for its effects on DLD1 human colon cancer cells. The study revealed that treatment with the compound led to an increase in multipolar mitoses, indicating a disruption in normal mitotic processes. This effect was more pronounced in tetraploid cells compared to diploid cells, highlighting its selective action on cancerous cells .

Safety and Toxicological Profile

While the biological activities of this compound are promising, it is essential to consider its safety profile. Toxicological assessments are necessary to determine the safe dosage ranges and potential side effects associated with its use in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 1-[1-(propan-2-yl)-1H-imidazol-2-yl]methanamine hydrochloride, and how can purity be optimized?

A common approach involves nucleophilic substitution or condensation reactions. For example, imidazole derivatives are often synthesized via refluxing precursors (e.g., 1-(propan-2-yl)-1H-imidazole) with halogenated amines in polar aprotic solvents like dioxane or acetonitrile, using anhydrous potassium carbonate as a base . Purification typically involves recrystallization from ethanol or chromatography. Purity optimization requires strict control of reaction time (e.g., 16–24 hours for complete conversion) and inert atmospheres to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the imidazole ring and amine group.
  • HPLC with UV detection (e.g., using C18 columns) to assess purity (>95% threshold for research-grade material) .
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in sealed, light-protected glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways or optimizing synthesis?

Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states, identifying energetically favorable pathways. For instance, ICReDD’s reaction path search tools leverage databases like Reaxys to predict optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation . Machine learning models trained on imidazole derivatives can also forecast by-product formation, enabling preemptive mitigation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Dynamic NMR (DNMR) : Assesses rotational barriers or tautomerism in the imidazole ring, which may cause splitting anomalies .
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled precursors to simplify spectra interpretation.
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 1-methyl-1H-imidazole derivatives) to identify confounding factors .

Q. How can researchers design experiments to probe the compound’s reactivity in novel catalytic or biological systems?

  • Kinetic studies : Monitor reaction rates under varying pH, temperature, or catalyst loads (e.g., Pd/C for hydrogenation) .
  • Biological assays : Test cytotoxicity (via MTT assays) or receptor binding (e.g., histamine receptor analogs) using cell lines like HEK293 .
  • Stability profiling : Use accelerated degradation studies (40°C/75% RH) to identify decomposition products via LC-MS .

Methodological Challenges

Q. What experimental design considerations are critical for scaling up synthesis without compromising yield?

  • Solvent selection : High-boiling solvents (e.g., DMF) facilitate temperature control during scale-up.
  • Catalyst recycling : Heterogeneous catalysts (e.g., immobilized enzymes) reduce costs and waste .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression in real time .

Q. How can researchers address discrepancies between computational predictions and experimental outcomes?

  • Sensitivity analysis : Vary input parameters (e.g., solvent dielectric constant) in simulations to align with empirical data .
  • Error source identification : Check for overlooked intermediates (e.g., zwitterionic forms) or solvent effects not modeled computationally .

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